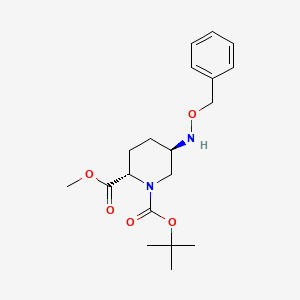

(2S,5R)-1-Tert-butyl 2-methyl 5-((benzyloxy)amino)piperidine-1,2-dicarboxylate

説明

This piperidine-based dicarboxylate derivative features a tert-butyl group at the 1-position, a methyl ester at the 2-position, and a benzyloxyamino substituent at the 5-position. Its stereochemistry (2S,5R) is critical for its role as an intermediate in pharmaceutical synthesis, particularly for antibiotics like avibactam . The tert-butyl and benzyloxy groups act as protecting groups, enhancing stability during synthetic processes . The compound is synthesized under controlled conditions (e.g., low temperature, inert atmosphere) to preserve its stereochemical integrity .

特性

分子式 |

C19H28N2O5 |

|---|---|

分子量 |

364.4 g/mol |

IUPAC名 |

1-O-tert-butyl 2-O-methyl (2S,5R)-5-(phenylmethoxyamino)piperidine-1,2-dicarboxylate |

InChI |

InChI=1S/C19H28N2O5/c1-19(2,3)26-18(23)21-12-15(10-11-16(21)17(22)24-4)20-25-13-14-8-6-5-7-9-14/h5-9,15-16,20H,10-13H2,1-4H3/t15-,16+/m1/s1 |

InChIキー |

WSPDYWKEWXLWLZ-CVEARBPZSA-N |

異性体SMILES |

CC(C)(C)OC(=O)N1C[C@@H](CC[C@H]1C(=O)OC)NOCC2=CC=CC=C2 |

正規SMILES |

CC(C)(C)OC(=O)N1CC(CCC1C(=O)OC)NOCC2=CC=CC=C2 |

製品の起源 |

United States |

準備方法

Classical Multi-step Synthesis with Protection/Deprotection

Step 1: Ring Opening and Chain Extension

Starting from N-protected L-pyroglutamate, ring-opening is performed using trimethylsulfoxonium iodide to extend the carbon chain.Step 2: Imine Formation

The carbonyl group is converted into an imine by reaction with benzyloxyamine, introducing the benzyloxyamino group at position 5.Step 3: Deprotection and Cyclization

Acidic conditions remove the protecting groups, followed by alkaline cyclization to close the piperidine ring.Step 4: Reduction and Chiral Resolution

The intermediate is reduced using a suitable reducing agent and subjected to chiral resolution to isolate the (2S,5R) stereoisomer.Step 5: Esterification

Methylation and tert-butyl esterification are performed to yield the final dicarboxylate ester.

Limitations : This classical method involves multiple protection/deprotection steps, large solvent volumes, and generates significant waste, leading to low atom economy and yields, making it less suitable for industrial scale.

Improved Industrial Process Using L-Glutamic Acid

Starting Material : L-glutamic acid or its sodium salt is directly used, which is inexpensive and readily available.

-

- Avoids extensive protection/deprotection steps, simplifying operations.

- Uses environmentally friendlier solvents and reagents.

- Enhances yield and atom economy, reducing waste emissions.

Reaction Conditions :

The process involves selective functional group transformations to install the benzyloxyamino moiety and ester groups while maintaining stereochemical integrity.

Synthesis via Activation and Benzyloxyamine Coupling

A refined synthetic route reported in research literature involves:

Step 1: Preparation of (2S,5S)-1-tert-butyl-2-ethyl-5-hydroxy-piperidine-1,2-dicarboxylate

Obtained from ethyl-5-hydroxypicolinate via lipase-catalyzed resolution and subsequent reactions.Step 2: Activation of Hydroxy Group

Treatment with trifluoromethanesulfonic anhydride (Tf2O) and 2,6-dimethylpyridine at low temperature (-30 °C) activates the hydroxy group for nucleophilic substitution.Step 3: Nucleophilic Substitution with Benzyloxyamine

Addition of benzyloxyamine (NH2OBn) leads to substitution forming the benzyloxyamino group at position 5.Step 4: Work-up and Purification

Extraction and drying yield the crude product, which is purified to obtain (2S,5R)-1-tert-butyl 2-ethyl 5-((benzyloxy)amino)piperidine-1,2-dicarboxylate.

This method is notable for its stereoselectivity and relatively mild conditions, facilitating scale-up.

Comparative Data Table of Key Preparation Methods

Research Findings and Practical Notes

The use of L-glutamic acid as a starting material represents a significant advance in terms of cost, availability, and environmental impact.

Activation of hydroxy groups with trifluoromethanesulfonic anhydride followed by nucleophilic substitution with benzyloxyamine is an effective strategy to introduce the benzyloxyamino group with stereochemical retention.

Lipase-catalyzed resolution and enzymatic methods have been explored to improve stereoselectivity and yield in intermediate preparation steps.

The benzyloxyamino group serves as a versatile handle for further functionalization in pharmaceutical syntheses, underscoring the importance of methods that preserve its integrity during synthesis.

化学反応の分析

tert-Butyl Group Removal

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions. For example:

-

Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C

-

Outcome : Yields the free amine (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate with >90% efficiency .

| Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| TFA (1.2 eq) | DCM | 0°C → 25°C | 92% |

Benzyloxyamino Group Deprotection

The benzyl (Bn) group is removed via catalytic hydrogenation:

-

Conditions : H₂ (1 atm), 10% Pd/C in ethanol at 25°C

-

Outcome : Generates (2S,5R)-5-aminopiperidine-2-carboxylate , a precursor for cyclization .

| Catalyst | Solvent | Pressure | Yield | Reference |

|---|---|---|---|---|

| 10% Pd/C | EtOH | 1 atm | 85% |

Methyl Ester Hydrolysis

The methyl ester is hydrolyzed to the carboxylic acid under basic conditions:

-

Reagents : LiOH in THF/water (3:1) at 0°C → 25°C

-

Outcome : Produces (2S,5R)-5-((benzyloxy)amino)piperidine-1,2-dicarboxylic acid .

| Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| LiOH | THF/H₂O | 0°C → 25°C | 88% |

Transesterification

The methyl ester is replaced with ethyl groups via lipase-catalyzed resolution:

-

Enzyme : Lipozyme CALB in potassium phosphate buffer (pH 8)

-

Outcome : Achieves stereoselectivity (d.r. ≥99:1) for (2S,5S)-5-hydroxypiperidine-2-carboxylate .

| Enzyme | pH | Solvent | d.r. | Yield | Reference |

|---|---|---|---|---|---|

| Lipozyme CALB | 8.0 | Aqueous buffer | ≥99:1 | 43% |

Bicyclic Ring Formation

The free amine undergoes cyclization to form the diazabicyclo[3.2.1]octane core of avibactam:

-

Reagents : 9-Fluorenylmethyl chloroformate (Fmoc-Cl), CDI (1,1'-carbonyldiimidazole) in chlorobenzene

-

Conditions : 30°C for 11 h, followed by diethylamine quenching .

| Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Fmoc-Cl, CDI | Chlorobenzene | 30°C | 89% |

Amidation

The methyl ester is converted to a carboxamide using ammonia:

-

Conditions : 7 M NH₃ in methanol at 25°C for 8 h

-

Outcome : Forms (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxamide .

| Ammonia Source | Solvent | Time | Yield | Reference |

|---|---|---|---|---|

| 7 M NH₃/MeOH | MeOH | 8 h | 95% |

Stereochemical Integrity

The (2S,5R) configuration is preserved throughout reactions due to:

科学的研究の応用

Chemical Properties and Structure

The compound features a unique structure characterized by:

- Tertiary amine functionality : This contributes to its reactivity and interaction with biological targets.

- Two carboxylate groups : These enhance its solubility and interaction with various biological systems.

- Benzyloxy group : This moiety is crucial for the compound's biological activity.

β-Lactamase Inhibition

One of the primary applications of (2S,5R)-1-Tert-butyl 2-methyl 5-((benzyloxy)amino)piperidine-1,2-dicarboxylate is as a precursor in the synthesis of β-lactamase inhibitors. These inhibitors are essential in combating antibiotic resistance by blocking enzymes that degrade β-lactam antibiotics. Research indicates that derivatives of this compound may exhibit significant activity against extended-spectrum β-lactamases (ESBLs) and Klebsiella pneumoniae carbapenemases (KPCs) .

Antibacterial Activity

The compound has been shown to effectively interact with various β-lactamase enzymes, inhibiting their function and thereby enhancing the efficacy of β-lactam antibiotics. Kinetic assays have demonstrated its potential as a therapeutic agent against antibiotic-resistant bacteria .

Case Studies

Case Study 1: Synthesis and Efficacy Testing

A study conducted by researchers aimed to synthesize derivatives of (2S,5R)-1-Tert-butyl 2-methyl 5-((benzyloxy)amino)piperidine-1,2-dicarboxylate to evaluate their efficacy as β-lactamase inhibitors. The synthesized compounds were subjected to kinetic assays against various bacterial strains known for producing ESBLs. Results indicated that certain derivatives exhibited potent inhibitory activity, suggesting their potential as new antibacterial agents.

Case Study 2: Structural Modification for Enhanced Activity

Another investigation focused on modifying the benzyloxy group to enhance binding affinity to β-lactamase enzymes. By employing structure-activity relationship studies, researchers identified modifications that significantly improved inhibitory potency against KPCs, paving the way for more effective treatments against resistant bacterial infections.

作用機序

The mechanism of action of (2S,5R)-1-Tert-butyl 2-methyl 5-((benzyloxy)amino)piperidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The benzyloxyamine group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The compound’s stereochemistry also plays a crucial role in its binding affinity and specificity.

類似化合物との比較

Structural Analogues with Piperidine/Pyrrolidine Cores

The core heterocycle (piperidine vs. pyrrolidine) significantly impacts conformational flexibility and biological interactions:

Key Observations :

- Piperidine derivatives (6-membered ring) exhibit reduced ring strain compared to pyrrolidine analogs (5-membered), favoring specific binding conformations in drug targets .

- The benzyloxyamino group in the target compound enhances solubility in organic solvents compared to hydroxyl or fluorinated analogs .

Variations in Ester Groups and Protecting Groups

Substituents at the 1- and 2-positions influence stability and synthetic utility:

- tert-Butyl vs. Benzyl Esters : The tert-butyl group in the target compound offers superior steric protection against hydrolysis compared to benzyl esters (e.g., CAS 1171080-45-7), which are more labile under acidic conditions .

- Methyl vs. Ethyl Esters : Replacing the methyl ester with ethyl (e.g., CAS 2411590-87-7) slightly increases lipophilicity but may reduce crystallinity .

Functional Group Modifications at the 5-Position

The benzyloxyamino group distinguishes the target compound from analogs with ketones, amines, or cyano groups:

- Benzyloxyamino (Target) vs. Oxo (BP 2420): The oxo group in 5-oxopyrrolidine derivatives (e.g., BP 2420) increases electrophilicity, making it reactive toward nucleophiles, whereas the benzyloxyamino group provides a handle for further functionalization .

- Benzyloxyamino vs. Amino (CAS 2411590-87-7): The amino group in CAS 2411590-87-7 lacks the benzyloxy protection, rendering it prone to oxidation but more reactive in coupling reactions .

生物活性

(2S,5R)-1-Tert-butyl 2-methyl 5-((benzyloxy)amino)piperidine-1,2-dicarboxylate is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₃H₁₉N₃O₂

- Molecular Weight : 239.30 g/mol

- CAS Number : 1792190-72-7

The compound features a piperidine ring substituted with tert-butyl and benzyloxy groups, which may influence its interaction with biological targets.

Research indicates that compounds similar to (2S,5R)-1-tert-butyl 2-methyl 5-((benzyloxy)amino)piperidine-1,2-dicarboxylate may interact with various biological pathways:

- G Protein-Coupled Receptors (GPCRs) : These receptors play a crucial role in signal transduction. The compound may act as an agonist or antagonist at specific GPCRs, influencing cellular responses such as neurotransmitter release and hormonal regulation .

- Enzyme Inhibition : It is hypothesized that this compound could inhibit enzymes involved in metabolic pathways, which may have implications for conditions like diabetes or obesity.

Therapeutic Potential

The therapeutic potential of this compound is highlighted in several studies:

- Neuroprotective Effects : Some derivatives of piperidine compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .

- Anticancer Activity : Preliminary studies indicate that piperidine derivatives can exhibit cytotoxic effects against various cancer cell lines. The specific mechanisms involve inducing apoptosis and inhibiting cell proliferation .

- Anti-inflammatory Properties : Research has suggested that similar compounds can modulate inflammatory pathways, potentially serving as treatments for chronic inflammatory diseases .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Evaluated the neuroprotective effects of piperidine derivatives in a rat model of Parkinson's disease; showed significant reduction in neuronal loss. |

| Study B | Investigated the anticancer properties of related compounds; demonstrated inhibition of growth in breast cancer cell lines through apoptosis induction. |

| Study C | Assessed anti-inflammatory effects in a mouse model of arthritis; reported decreased inflammatory markers and improved joint function. |

Q & A

Q. Are there alternative synthetic routes to access this compound with improved scalability or reduced step count?

- Methodology : Explore enzymatic resolution of racemic intermediates using lipases (e.g., Candida antarctica) to isolate the (2S,5R) isomer. Alternatively, photoredox catalysis (e.g., Ru(bpy)₃²⁺) enables direct C–H amination, bypassing multi-step sequences. Validate new routes with DFT calculations to predict transition-state energetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。